

Application Notes and Protocols for the Synthesis and Purification of YMRF-NH2

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Compound of Interest

Compound Name: Ymrf-NH2

Cat. No.: B12398641

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Abstract

This document provides a detailed protocol for the chemical synthesis and purification of the tetrapeptide Tyr-Met-Arg-Phe-NH2 (**YMRF-NH2**). The methodology is based on standard solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry on a Rink Amide resin, which yields a C-terminally amidated peptide. Purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), and the final product is characterized by mass spectrometry. These protocols are intended to serve as a comprehensive guide for researchers in various fields, including neuroscience and drug development, who are working with FMRF-NH2-related peptides.

Introduction

YMRF-NH2 is a tetrapeptide belonging to the family of FMRF-NH2-related peptides (FaRPs), which are known to play significant roles as neurotransmitters and neuromodulators in a wide range of invertebrates and vertebrates. The synthesis of high-purity **YMRF-NH2** is essential for investigating its physiological functions, structure-activity relationships, and therapeutic potential. The protocols outlined below describe a robust and reproducible method for obtaining **YMRF-NH2** in high purity and yield.

Data Presentation

Table 1: Materials and Reagents for YMRF-NH2 Synthesis and Purification

Category	Item	Supplier Example	Grade
Resin	Rink Amide MBHA Resin (0.4-0.8 mmol/g)	Novabiochem®, Aapptec	Synthesis Grade
Amino Acids	Fmoc-Phe-OH	Peptide Synthesis Grade	
	Fmoc-Arg(Pbf)-OH	Peptide Synthesis Grade	
	Fmoc-Met-OH	Peptide Synthesis Grade	
	Fmoc-Tyr(tBu)-OH	Peptide Synthesis Grade	
Coupling Reagents	HBTU, HOBt (or HATU)	Peptide Synthesis Grade	
	N,N-Diisopropylethylamine (DIPEA)	Peptide Synthesis Grade	
Deprotection Reagent	Piperidine	ACS Grade or higher	
Solvents	N,N-Dimethylformamide (DMF)	Peptide Synthesis Grade	
	Dichloromethane (DCM)	ACS Grade or higher	
	Acetonitrile (ACN)	HPLC Grade	
	Diethyl ether (cold)	ACS Grade or higher	
Cleavage Reagents	Trifluoroacetic acid (TFA)	Reagent Grade	
	Triisopropylsilane (TIS)	Reagent Grade	

1,2-Ethanedithiol (EDT)	Reagent Grade		
Deionized Water	Milli-Q® or equivalent		
Purification	C18 Reverse-Phase HPLC Column	Agilent, Waters	Preparative/Semi- preparative

Table 2: Expected Molecular Weight of YMRF-NH2

Peptide Sequence	Molecular Formula	Monoisotopic Mass (Da)	Average Mass (Da)
Tyr-Met-Arg-Phe-NH2	C29H42N8O5S	614.3002	614.76

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of YMRF-NH2

This protocol is based on a 0.1 mmol synthesis scale. All steps are performed at room temperature in a suitable reaction vessel with agitation.

1. Resin Swelling:

- Weigh 125-250 mg of Rink Amide MBHA resin (assuming a loading capacity of 0.4-0.8 mmol/g) into a reaction vessel.
- Add 5 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Drain the DMF.

2. Fmoc Deprotection:

- Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[\[4\]](#)

- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
- Perform a Kaiser test to confirm the presence of free primary amines.[2]

3. Amino Acid Coupling (Sequential):

For each amino acid (Phe, Arg, Met, Tyr), perform the following coupling cycle:

- **Activation:** In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Phe-OH for the first coupling) and 3.95 equivalents of HBTU/HOBt (or HATU) in a minimal amount of DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 1-2 minutes.
- **Coupling:** Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
- **Washing:** Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL), followed by DMF (3 x 5 mL).
- **Confirmation:** Perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step. If negative, proceed to the next Fmoc deprotection step.

Coupling Sequence:

- Fmoc-Phe-OH
- Fmoc-Arg(Pbf)-OH
- Fmoc-Met-OH
- Fmoc-Tyr(tBu)-OH

Note on Methionine: The sulfur atom in methionine is susceptible to oxidation. While not always necessary for short syntheses, using Fmoc-Met(O)-OH can be considered if oxidation is a concern. The sulfoxide can be reduced back to methionine after purification. Alternatively, minimizing exposure to air and using fresh, high-quality reagents can help prevent oxidation.[5]
[6][7]

4. Final Fmoc Deprotection:

- After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in step 1.2.
- Wash the resin with DMF (5 x 5 mL) followed by DCM (5 x 5 mL) and dry the resin under vacuum.

5. Cleavage and Deprotection:

- Prepare the cleavage cocktail: 94% Trifluoroacetic acid (TFA), 2.5% deionized water, 2.5% 1,2-Ethanedithiol (EDT), and 1% Triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
- Add 5-10 mL of the cleavage cocktail to the dried resin.
- Agitate at room temperature for 2-3 hours.[\[1\]](#)
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
- Centrifuge at 3000-4000 rpm for 10 minutes.
- Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

II. Purification by Reverse-Phase HPLC

1. Sample Preparation:

- Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water containing 0.1% TFA.
- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

- Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 μ m particle size).
- Mobile Phase A: 0.1% TFA in deionized water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Flow Rate: 4-5 mL/min.
- Detection: 220 nm and 280 nm.
- Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a good starting point for a hydrophobic tetrapeptide like **YMRF-NH₂**. The gradient may need to be optimized based on the initial analytical run.

3. Fraction Collection and Analysis:

- Collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions by analytical RP-HPLC.
- Pool the fractions with the desired purity (>95%).

4. Lyophilization:

- Freeze the pooled fractions and lyophilize to obtain the final purified **YMRF-NH₂** as a white, fluffy powder.

III. Characterization by Mass Spectrometry

- Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water).
- Analyze by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight. The expected monoisotopic mass for $[M+H]^+$ is approximately 615.3 Da.

Visualization

Experimental Workflow for YMRF-NH₂ Synthesis and Purification



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Caption: Workflow for **YMRF-NH₂** synthesis, cleavage, and purification.

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